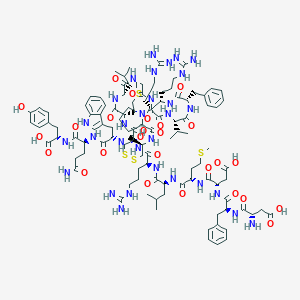

![molecular formula C15H28N2O6 B071769 N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine CAS No. 192124-66-6](/img/structure/B71769.png)

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

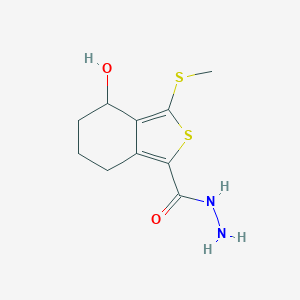

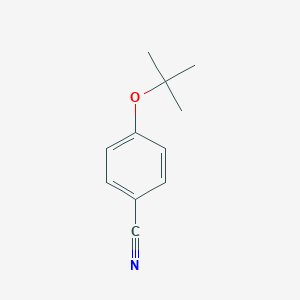

“N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine” is a chemical compound with the molecular formula C15H28N2O6 . It is also known by its synonyms “N-Boc-N-[3-(Boc-amino)propyl]glycine” and "Boc-(Boc-3-aminopropyl)Gly-OH" .

Molecular Structure Analysis

The molecular structure of “N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine” consists of 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The presence of the Boc groups suggests that this compound may be used in peptide synthesis, as Boc is a common protecting group used in such processes .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point between 117.0 and 121.0 degrees Celsius , and it is slightly soluble in methanol .

科学的研究の応用

Deprotection of the N-Boc Group

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

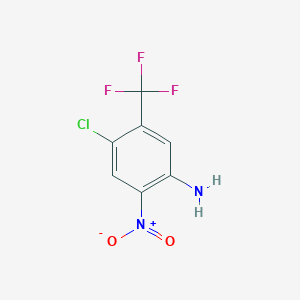

Synthesis of Medicinally Active Compounds

This mild deprotection procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

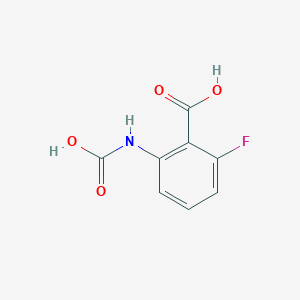

Masking and Demasking Agents in Synthetic Organic Transformations

In synthetic organic transformations, the N-Boc group serves as a temporal masking and demasking agent. It helps to selectively form bonds of interest, while minimizing competing reactions with reactive functional groups .

Protection of Amino Groups

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis of N-Boc Amino Acid Esters

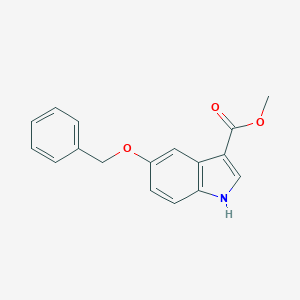

N-Boc-N-[3-(Boc-amino)propyl]glycine is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .

Synthesis of Tripeptide H-Gly-Pro-Glu-OH

This compound is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

作用機序

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKFFIFTMKLYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443243 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine | |

CAS RN |

192124-66-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)

![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)